molecular formula C13H15N3O2 B11656943 methyl [2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate

methyl [2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate

Cat. No.: B11656943
M. Wt: 245.28 g/mol
InChI Key: FGSYDLODIWBCNZ-UHFFFAOYSA-N
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Description

METHYL 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETATE is a complex organic compound featuring a benzodiazole core Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETATE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via an alkylation reaction using appropriate alkyl halides.

    Formation of the Imino Group: The imino group is formed through the reaction of the intermediate with suitable amines under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

METHYL 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the benzodiazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share structural similarities and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds, such as indole-3-acetic acid, also show diverse biological activities and are used in similar applications.

Uniqueness

METHYL 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETATE is unique due to the presence of the prop-2-en-1-yl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C13H15N3O2/c1-3-8-15-10-6-4-5-7-11(10)16(13(15)14)9-12(17)18-2/h3-7,14H,1,8-9H2,2H3

InChI Key

FGSYDLODIWBCNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N(C1=N)CC=C

Origin of Product

United States

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